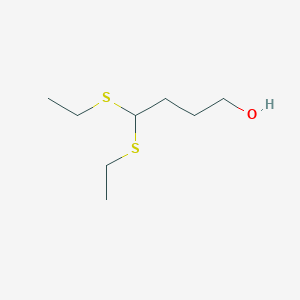
Aluminium butan-1-olate ethoxide (1/1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium butan-1-olate ethoxide (1/1/2) is a compound that belongs to the class of metal alkoxides. These compounds are characterized by the presence of an aluminium atom bonded to alkoxide groups, in this case, butan-1-olate and ethoxide. Metal alkoxides are widely used as precursors in the synthesis of various materials, including oxides and hybrid organic-inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminium butan-1-olate ethoxide typically involves the reaction of aluminium metal with butan-1-ol and ethanol. One common method is to react aluminium shavings with a mixture of butan-1-ol and ethanol in the presence of a catalyst such as mercuric chloride. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation .
Industrial Production Methods
Industrial production of aluminium butan-1-olate ethoxide follows similar principles but on a larger scale. The process involves the controlled reaction of aluminium with alcohols in large reactors, followed by purification steps to ensure high purity of the final product. The use of catalysts and solvents helps to control the reaction temperature and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminium butan-1-olate ethoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form aluminium hydroxide and the corresponding alcohols.
Oxidation: Reaction with oxygen to form aluminium oxide and the corresponding aldehydes or ketones.
Substitution: Reaction with other alcohols or alkoxides to form mixed alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include water, oxygen, and other alcohols or alkoxides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include aluminium hydroxide, aluminium oxide, and various mixed alkoxides. These products have diverse applications in materials science and catalysis .
Applications De Recherche Scientifique
Aluminium butan-1-olate ethoxide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of aluminium butan-1-olate ethoxide involves the interaction of the aluminium atom with various molecular targets. The alkoxide groups can undergo hydrolysis, oxidation, and substitution reactions, leading to the formation of various products. The aluminium atom can also coordinate with other molecules, forming stable complexes that can be used in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to aluminium butan-1-olate ethoxide include:
Aluminium ethoxide: Another metal alkoxide with similar reactivity and applications.
Aluminium sec-butoxide: Used in similar applications but with different reactivity due to the presence of sec-butoxide groups.
Aluminium isopropoxide: Commonly used in the synthesis of aluminium oxide and other materials.
Uniqueness
Aluminium butan-1-olate ethoxide is unique due to the presence of both butan-1-olate and ethoxide groups, which provide distinct reactivity and properties. This combination allows for the synthesis of a wide range of materials and the formation of stable complexes with various molecules .
Propriétés
Numéro CAS |
849595-92-2 |
|---|---|
Formule moléculaire |
C8H19AlO3 |
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
butoxy(diethoxy)alumane |
InChI |
InChI=1S/C4H9O.2C2H5O.Al/c1-2-3-4-5;2*1-2-3;/h2-4H2,1H3;2*2H2,1H3;/q3*-1;+3 |
Clé InChI |
GTINVLZTEFUREG-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Al](OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
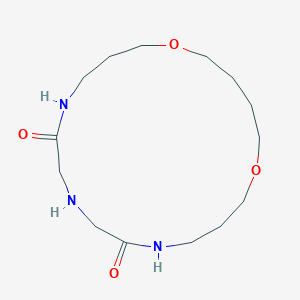
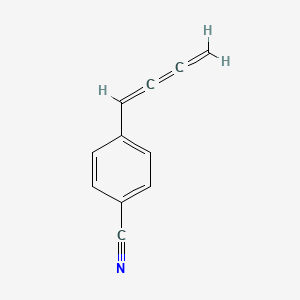
stannane](/img/structure/B14196662.png)
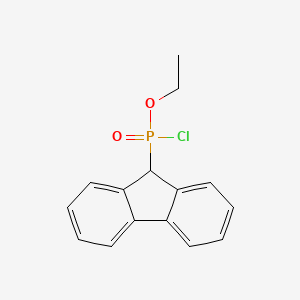
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
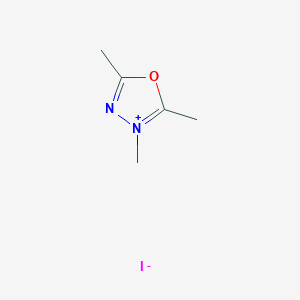

![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
